molecular formula C10H7N3O B1437734 2-(1,3,4-oxadiazol-2-yl)-1H-indole CAS No. 64932-56-5

2-(1,3,4-oxadiazol-2-yl)-1H-indole

Cat. No.: B1437734
CAS No.: 64932-56-5
M. Wt: 185.18 g/mol
InChI Key: QARIOLLWMOHNIC-UHFFFAOYSA-N
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Description

2-(1,3,4-Oxadiazol-2-yl)-1H-indole is a heterocyclic compound that combines the structural features of both indole and 1,3,4-oxadiazole Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The 1,3,4-oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3,4-oxadiazol-2-yl)-1H-indole typically involves the cyclization of appropriate precursors. One common method involves the reaction of an indole derivative with a hydrazide, followed by cyclization with a carboxylic acid derivative to form the oxadiazole ring. For example, the reaction of indole-2-carboxylic acid hydrazide with an appropriate carboxylic acid or its derivative under dehydrating conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(1,3,4-Oxadiazol-2-yl)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,3,4-Oxadiazol-2-yl)-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3,4-oxadiazol-2-yl)-1H-indole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3,4-Oxadiazol-2-yl)-1H-indole is unique due to its combination of the indole and 1,3,4-oxadiazole rings, which imparts a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

2-(1H-indol-2-yl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c1-2-4-8-7(3-1)5-9(12-8)10-13-11-6-14-10/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARIOLLWMOHNIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=NN=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656757
Record name (2Z)-2-(1,3,4-Oxadiazol-2(3H)-ylidene)-2H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64932-56-5
Record name (2Z)-2-(1,3,4-Oxadiazol-2(3H)-ylidene)-2H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 2
2-(1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 3
2-(1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 4
2-(1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 5
2-(1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 6
2-(1,3,4-oxadiazol-2-yl)-1H-indole

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